molecular formula C13H18O2 B1293412 4-Hexylbenzoic acid CAS No. 21643-38-9

4-Hexylbenzoic acid

Cat. No.: B1293412
CAS No.: 21643-38-9
M. Wt: 206.28 g/mol
InChI Key: CPEPWESLFZVUEP-UHFFFAOYSA-N
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Description

4-Hexylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where a hexyl group is attached to the para position of the benzene ring. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Hexylbenzoic acid (HBA) has been identified as a substrate of CYP102A1 , a medium- to long-chain fatty acid hydroxylase . This enzyme is known for its ability to accept a wide range of non-natural substrates .

Mode of Action

HBA interacts with CYP102A1 in the active site of the enzyme . The binding affinity (Kd) of HBA to CYP102A1 is approximately 2.6 ± 0.1 μM . The interaction between HBA and CYP102A1 leads to the consumption of NADPH, a crucial cofactor in many biochemical reactions .

Biochemical Pathways

Upon interaction with CYP102A1, HBA undergoes hydroxylation . Specifically, HBA is converted into ω−1- and ω−2-hydroxyhexylbenzoic acid . This conversion is part of the broader metabolic pathway involving CYP102A1, which is known for its role in the hydroxylation of medium- to long-chain saturated fatty acids .

Pharmacokinetics

The pharmacokinetics of HBA involve its conversion into hydroxylated products. During whole-cell biotransformations, 86% conversion of 5 mM HBA was observed, producing 3.8 mM ω−2- and 0.5 mM ω−1-hydroxyhexylbenzoic acid in 4 hours . This suggests that HBA has a high bioavailability when metabolized by cells expressing CYP102A1 .

Result of Action

The hydroxylation of HBA results in the formation of ω−1- and ω−2-hydroxyhexylbenzoic acid . These hydroxylated products are the direct molecular effects of HBA’s action. On a cellular level, the conversion of HBA can impact various metabolic processes due to the role of CYP102A1 in fatty acid metabolism .

Action Environment

The action of HBA is influenced by the presence of CYP102A1, indicating that the cellular environment plays a crucial role in its efficacy . Furthermore, the stability of HBA and its resulting products may be affected by various environmental factors such as pH, temperature, and the presence of other metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylbenzoic acid can be synthesized through the reaction of benzoic acid with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hexylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Formation of hexylbenzoic acid derivatives.

    Reduction: Formation of hexylbenzyl alcohol or hexylbenzene.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

4-Hexylbenzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    4-Octylbenzoic acid: Similar structure with an octyl group instead of a hexyl group.

    4-Decylbenzoic acid: Contains a decyl group in place of the hexyl group.

    4-Hydroxybenzoic acid: Has a hydroxyl group instead of a hexyl group.

Uniqueness: 4-Hexylbenzoic acid is unique due to its specific alkyl chain length, which imparts distinct liquid crystalline properties. This makes it particularly valuable in the development of advanced materials for electronic and display technologies .

Properties

IUPAC Name

4-hexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEPWESLFZVUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066720
Record name Benzoic acid, 4-hexyl-
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21643-38-9
Record name 4-Hexylbenzoic acid
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Record name 4-Hexylbenzoic acid
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Record name 4-Hexylbenzoic acid
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Record name Benzoic acid, 4-hexyl-
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Record name Benzoic acid, 4-hexyl-
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Record name 4-hexylbenzoic acid
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Record name 4-HEXYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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